"5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol" synthesis pathway
"5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic pathway to 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, a valuable building block in medicinal chemistry and materials science. The synthesis initiates from commercially available m-trifluoromethyl benzaldehyde and proceeds through a three-step sequence involving a Knoevenagel condensation, a hydrogenation, and an intramolecular Friedel-Crafts acylation to furnish the key intermediate, 5-(trifluoromethyl)-1-indanone. Subsequent reduction of the indanone yields the target alcohol. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters, designed to enable researchers to replicate and adapt these procedures for their specific applications.
Introduction: The Significance of Fluorinated Indanols
The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF3), in particular, can profoundly alter the physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The indane scaffold is a privileged structure found in numerous biologically active compounds. Consequently, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol represents a strategically important intermediate for the synthesis of novel therapeutic agents and functional materials. Its synthesis requires a reliable and efficient route to ensure a consistent supply for research and development endeavors.
Retrosynthetic Analysis and Strategic Overview
The synthetic approach detailed herein focuses on the construction of the indanone core followed by a final reduction step. The key precursor, 5-(trifluoromethyl)-1-indanone, is assembled from acyclic precursors, allowing for flexibility and control over the introduction of the trifluoromethyl group at the desired position.
Synthesis Pathway: From Benzaldehyde to Indanol
The synthesis is comprised of four distinct stages, each optimized for yield and scalability.
Step 1: Knoevenagel Condensation to m-Trifluoromethyl Cinnamic Acid
The synthesis commences with the Knoevenagel condensation of m-trifluoromethyl benzaldehyde with malonic acid. This classic reaction is catalyzed by a base, typically pyridine or piperidine, and proceeds via an initial aldol-type addition followed by dehydration to yield the α,β-unsaturated carboxylic acid.
Mechanism Insight: The base deprotonates malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily undergoes elimination of water, driven by the formation of a conjugated system, to afford the stable cinnamic acid derivative.
Step 2: Hydrogenation to m-Trifluoromethyl Phenylpropionic Acid
The carbon-carbon double bond of the cinnamic acid derivative is selectively reduced via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly employed catalyst for this transformation.[1] The reaction is typically carried out under a positive pressure of hydrogen gas in a suitable solvent such as ethanol or ethyl acetate.
Experimental Causality: The choice of a heterogeneous catalyst like Pd/C simplifies the purification process, as the catalyst can be easily removed by filtration. The reaction conditions are generally mild, preserving the integrity of the trifluoromethyl group and the aromatic ring.
Step 3: Intramolecular Friedel-Crafts Acylation to 5-(Trifluoromethyl)-1-indanone
The crucial cyclization step is achieved through an intramolecular Friedel-Crafts acylation of m-trifluoromethyl phenylpropionic acid. Strong acids, such as trifluoromethanesulfonic acid, are employed to promote the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to form the five-membered ring of the indanone.[1]
Trustworthiness of the Protocol: This cyclization method is well-established for the synthesis of various indanones.[2] The use of a strong acid ensures efficient ring closure and high conversion to the desired product. Careful temperature control is important to minimize potential side reactions.
Step 4: Reduction to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
The final step involves the reduction of the ketone functionality of 5-(trifluoromethyl)-1-indanone to the corresponding alcohol. This can be effectively achieved using a variety of reducing agents. Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is a mild and selective reagent for this purpose.[3][4] Alternatively, catalytic transfer hydrogenation can also be employed.[5]
Expertise in Reagent Selection: Sodium borohydride is a preferred reagent for this transformation due to its operational simplicity, high chemoselectivity for ketones in the presence of other functional groups, and relatively low cost. The reaction is typically rapid at room temperature and affords the desired alcohol in high yield.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of m-Trifluoromethyl Cinnamic Acid
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To a round-bottom flask equipped with a reflux condenser, add m-trifluoromethyl benzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (5-10 mol%).
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Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield m-trifluoromethyl cinnamic acid.
Protocol 4.2: Synthesis of m-Trifluoromethyl Phenylpropionic Acid
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In a hydrogenation vessel, dissolve m-trifluoromethyl cinnamic acid (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).
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Add palladium on carbon (10% w/w, 1-2 mol%) to the solution.
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Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain m-trifluoromethyl phenylpropionic acid.
Protocol 4.3: Synthesis of 5-(Trifluoromethyl)-1-indanone
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To a flask cooled in an ice bath, add trifluoromethanesulfonic acid.
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Slowly add m-trifluoromethyl phenylpropionic acid (1.0 eq) to the cooled acid with stirring, maintaining the internal temperature between 0-10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice to quench the reaction.
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Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 5-(trifluoromethyl)-1-indanone.
Protocol 4.4: Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
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Dissolve 5-(trifluoromethyl)-1-indanone (1.0 eq) in methanol or ethanol in a round-bottom flask.
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Cool the solution in an ice bath and add sodium borohydride (1.0-1.5 eq) portion-wise with stirring.
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After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.
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Quench the reaction by the slow addition of water or dilute acid.
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Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. Further purification can be achieved by chromatography if necessary.
Data Summary
| Step | Reactant(s) | Reagents & Conditions | Product | Typical Yield |
| 1 | m-Trifluoromethyl Benzaldehyde, Malonic Acid | Pyridine, Reflux | m-Trifluoromethyl Cinnamic Acid | >90% |
| 2 | m-Trifluoromethyl Cinnamic Acid | H2, 10% Pd/C, Ethanol | m-Trifluoromethyl Phenylpropionic Acid | >95% |
| 3 | m-Trifluoromethyl Phenylpropionic Acid | Trifluoromethanesulfonic Acid | 5-(Trifluoromethyl)-1-indanone | 80-90% |
| 4 | 5-(Trifluoromethyl)-1-indanone | NaBH4, Methanol | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | >95% |
Workflow Visualization
Sources
- 1. CN101293820B - Process for synthesizing 5-trifluoromethyl-1-indene ketone - Google Patents [patents.google.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
